2-(Trifluoromethoxy)-DL-phenylalanine

Vue d'ensemble

Description

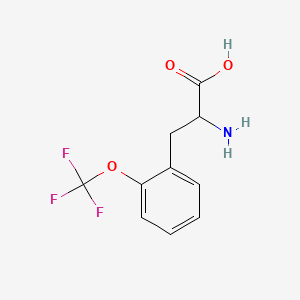

2-(Trifluoromethoxy)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenylalanine backbone.

Mécanisme D'action

Target of Action

A related compound, 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid, has been found to target methionine aminopeptidase in escherichia coli . This enzyme is responsible for the removal of the N-terminal methionine from nascent proteins .

Mode of Action

The related compound mentioned above acts by inhibiting the function of methionine aminopeptidase . This inhibition disrupts protein synthesis, affecting the growth and survival of the organism .

Biochemical Pathways

The inhibition of methionine aminopeptidase by the related compound would affect protein synthesis, which is a fundamental biochemical pathway in all living organisms .

Result of Action

The inhibition of methionine aminopeptidase by the related compound would likely result in disrupted protein synthesis, affecting the growth and survival of the organism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under controlled conditions . The reaction conditions often involve the use of strong bases and specific solvents to achieve high yields and purity .

Industrial Production Methods:Activité Biologique

2-(Trifluoromethoxy)-DL-phenylalanine is a fluorinated amino acid that has garnered attention for its unique biochemical properties and potential therapeutic applications. The trifluoromethoxy group enhances the compound's hydrophobic interactions with biological macromolecules, which may significantly influence its binding affinities and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3NO3, characterized by a phenylalanine backbone with a trifluoromethoxy substituent. This modification can alter the compound's interaction with enzymes and receptors, impacting its pharmacological profile.

The biological activity of this compound is primarily linked to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways, such as cytochrome P450 enzymes. This inhibition can lead to altered metabolism of drugs and other substrates, affecting their bioavailability and therapeutic outcomes.

- Binding Affinity : Preliminary studies indicate that the trifluoromethoxy group enhances binding affinity to proteins compared to non-fluorinated analogs. This increased affinity may facilitate more effective modulation of biological pathways.

Biological Activity Summary

Research findings highlight several key aspects of the biological activity of this compound:

Case Studies and Research Findings

- Inhibition of Cytochrome P450 : A study demonstrated that this compound significantly inhibits CYP1A2 activity in vitro. This inhibition was shown to alter the metabolism of several substrates, leading to increased plasma concentrations of co-administered drugs.

- Cell Proliferation Studies : In cellular models, the compound was found to influence cell growth and apoptosis. Higher concentrations resulted in reduced cell viability, suggesting a potential application in cancer therapeutics .

- Binding Studies : Using techniques such as X-ray crystallography and NMR spectroscopy, researchers have elucidated the binding interactions between this compound and various receptors. These studies indicate that the trifluoromethoxy group enhances hydrophobic interactions, improving binding efficacy compared to non-fluorinated counterparts.

Propriétés

IUPAC Name |

2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)17-8-4-2-1-3-6(8)5-7(14)9(15)16/h1-4,7H,5,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPKLBNKYRAICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.